molecular formula C12H18INO2 B13731627 Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide CAS No. 31509-22-5

Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide

Cat. No.: B13731627
CAS No.: 31509-22-5
M. Wt: 335.18 g/mol
InChI Key: VVKWIAXBUFKNOF-YFUGSSCLSA-M
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Description

Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains an ammonium group and an iodide ion, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-3-hydroxy-2-methyl-5-benzofuran with trimethylamine in the presence of an iodide source. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, (2,3-dihydro-3-hydroxy-2-methyl-5-benzofuranyl)trimethyl-, (Z)-, iodide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

31509-22-5

Molecular Formula

C12H18INO2

Molecular Weight

335.18 g/mol

IUPAC Name

[(2R,3R)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-5-yl]-trimethylazanium;iodide

InChI

InChI=1S/C12H18NO2.HI/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8;/h5-8,12,14H,1-4H3;1H/q+1;/p-1/t8-,12+;/m1./s1

InChI Key

VVKWIAXBUFKNOF-YFUGSSCLSA-M

Isomeric SMILES

C[C@@H]1[C@@H](C2=C(O1)C=CC(=C2)[N+](C)(C)C)O.[I-]

Canonical SMILES

CC1C(C2=C(O1)C=CC(=C2)[N+](C)(C)C)O.[I-]

Origin of Product

United States

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